N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride: is a compound that features a thiazole ring, a piperidine ring, and a carboxamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a hydrogenation reaction of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The piperidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles like alkyl halides, under acidic or basic conditions.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in the development of new drugs, particularly those targeting microbial infections .
Industry:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride is unique due to its specific combination of a thiazole ring, a piperidine ring, and a carboxamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C10H17Cl2N3OS |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-3-2-4-11-5-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
InChI Key |
ILBRABYRAQPLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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